Cas no 1396873-64-5 (6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide)

6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide
- N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
- 3-Pyridazinecarboxamide, N-[2-(1H-imidazol-5-yl)ethyl]-6-[4-(phenylmethyl)-1-piperidinyl]-
- 6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
- F0696-5181
- 1396873-64-5
- 6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]pyridazine-3-carboxamide
- AKOS024597553
-
- インチ: 1S/C22H26N6O/c29-22(24-11-8-19-15-23-16-25-19)20-6-7-21(27-26-20)28-12-9-18(10-13-28)14-17-4-2-1-3-5-17/h1-7,15-16,18H,8-14H2,(H,23,25)(H,24,29)
- InChIKey: ZDUZHUOHDRNQOZ-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCCC2NC=NC=2)=O)=NN=C(N2CCC(CC3=CC=CC=C3)CC2)C=C1
計算された属性
- せいみつぶんしりょう: 390.21680947g/mol
- どういたいしつりょう: 390.21680947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 86.8Ų
じっけんとくせい
- 密度みつど: 1.237±0.06 g/cm3(Predicted)
- ふってん: 755.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 12.94±0.46(Predicted)
6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0696-5181-4mg |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide |
1396873-64-5 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0696-5181-15mg |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide |
1396873-64-5 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F0696-5181-5mg |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide |
1396873-64-5 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F0696-5181-2mg |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide |
1396873-64-5 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F0696-5181-75mg |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide |
1396873-64-5 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
Life Chemicals | F0696-5181-10mg |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide |
1396873-64-5 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F0696-5181-10μmol |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide |
1396873-64-5 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F0696-5181-40mg |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide |
1396873-64-5 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F0696-5181-50mg |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide |
1396873-64-5 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F0696-5181-2μmol |
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide |
1396873-64-5 | 90%+ | 2μl |
$85.5 | 2023-05-17 |
6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamideに関する追加情報
Introduction to Compound with CAS No. 1396873-64-5 and Product Name: 6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide
The compound with the CAS number 1396873-64-5 and the product name 6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple heterocyclic rings, including benzylpiperidine, imidazole, and pyridazine, suggests a high degree of molecular complexity that may contribute to its unique pharmacological properties.
Recent studies have highlighted the importance of benzylpiperidine derivatives in the design of central nervous system (CNS) therapeutics. The benzylpiperidine moiety is known for its ability to enhance blood-brain barrier penetration, a critical factor in the development of effective CNS drugs. In the context of the compound under discussion, the 4-benzylpiperidin-1-yl group plays a pivotal role in modulating receptor binding affinity and selectivity. This feature is particularly relevant in the treatment of neurological disorders where precise targeting is essential.
The incorporation of an imidazole ring into the molecular structure further enriches its pharmacophoric potential. Imidazole derivatives are widely recognized for their role in various biological processes, including enzyme inhibition and ion channel modulation. Specifically, the 1H-imidazol-4-yl moiety in this compound may interact with biological targets in a manner that could lead to therapeutic effects. This is especially intriguing given the recent advancements in imidazole-based drugs used for conditions such as hypertension and inflammation.
The pyridazine core, another key structural component, contributes to the compound's overall stability and bioavailability. Pyridazine derivatives have been explored for their antimicrobial and anti-inflammatory properties, making them valuable candidates for further investigation. The pyridazine-3-carboxamide functional group enhances solubility and metabolic stability, which are crucial factors in drug formulation. These attributes collectively position this compound as a promising candidate for preclinical and clinical studies.
Current research trends indicate that multivalent interactions are increasingly being leveraged to improve drug efficacy. The compound's design incorporates multiple binding sites that could facilitate simultaneous interaction with multiple targets, a strategy known as polypharmacology. This approach has shown promise in addressing complex diseases by targeting multiple pathways simultaneously. The synergistic effects observed in such multifunctional compounds could lead to more effective therapeutic outcomes compared to single-target drugs.
In addition to its structural complexity, the compound exhibits interesting physicochemical properties that make it suitable for various pharmaceutical applications. For instance, its molecular weight and solubility profile are favorable for oral administration, which is a preferred route of delivery for many therapeutic agents. Furthermore, preliminary computational studies suggest that the compound may exhibit good metabolic stability, reducing the likelihood of rapid degradation in vivo.
The synthesis of this compound involves sophisticated organic chemistry techniques that highlight its synthetic challenge and novelty. The multi-step synthesis pathway requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only demonstrate the compound's complexity but also underscore its feasibility for large-scale production if proven effective in subsequent studies.
Evaluation of this compound's pharmacological profile is currently underway in several research laboratories. Initial in vitro studies have shown promising results regarding its interaction with specific enzymes and receptors relevant to neurological disorders. The ability of this molecule to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, and cognitive impairments. However, further investigations are needed to fully elucidate its mechanism of action and therapeutic potential.
The development of novel drug candidates like this one relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The integration of computational modeling, high-throughput screening, and structural biology techniques accelerates the discovery process significantly. By leveraging these tools, researchers can rapidly identify promising candidates and optimize their properties for clinical use. The compound with CAS No. 1396873-64-5 exemplifies how cutting-edge research methodologies can lead to innovative therapeutics.
Future directions for this research include exploring derivative compounds that may enhance potency or selectivity while maintaining favorable pharmacokinetic profiles. Structural modifications based on initial findings could yield compounds with improved therapeutic efficacy without compromising safety margins. Additionally, investigating the compound's interaction with cellular models will provide deeper insights into its biological activity and potential side effects.
In conclusion,6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its complex structure, characterized by key moieties such as benzylpiperidine, imidazole, and pyridazine, positions it as a promising candidate for further development into novel therapeutics aimed at treating neurological disorders among other conditions.
1396873-64-5 (6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide) 関連製品
- 2227915-22-0(methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate)
- 2137613-68-2(5-4-(methoxymethyl)thiophen-2-yl-1,2,4-oxadiazole-3-carboxylic acid)
- 2137513-82-5(3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2306261-62-9(2-bromo-3,5-difluoro-pyridine-4-carbaldehyde)
- 1803760-41-9(5-Cyano-2-methyl-3-(trifluoromethoxy)phenylacetic acid)
- 1198112-14-9(methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate)
- 2097068-60-3(2-methyl-4H,5H,6H-pyrrolo3,4-d1,3thiazole dihydrochloride)
- 1805265-76-2(2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde)
- 2679950-41-3((2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride)
- 2359-09-3(5-tert-Butyl-isophthalic acid)




